molecular formula C19H25ClN2 B195985 Imipramine hydrochloride CAS No. 113-52-0

Imipramine hydrochloride

Cat. No.: B195985
CAS No.: 113-52-0
M. Wt: 316.9 g/mol
InChI Key: XZZXIYZZBJDEEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Imipramine hydrochloride is synthesized through a multi-step process. The final step involves the conversion of imipramine to its hydrochloride salt by treating it with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of cost-effective reagents and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Imipramine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medical Uses

1. Treatment of Depression
Imipramine is primarily indicated for the treatment of major depressive disorder. It functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft. This mechanism contributes to its antidepressant effects, making it comparable to other classes of antidepressants such as monoamine oxidase inhibitors (MAOIs) .

2. Anxiety Disorders
Imipramine is also utilized in treating various anxiety disorders, including panic disorder and post-traumatic stress disorder (PTSD). Research indicates that it may be effective in managing acute post-traumatic stress reactions, particularly in children and adolescents affected by trauma .

3. Nocturnal Enuresis
In pediatric medicine, imipramine is prescribed as an adjunctive therapy for nocturnal enuresis (bedwetting) in children over six years old. Its efficacy in this regard is attributed to its ability to enhance vasopressin levels and modify sleep patterns that contribute to bedwetting .

4. Irritable Bowel Syndrome
Recent studies have highlighted imipramine's effectiveness in alleviating symptoms associated with irritable bowel syndrome (IBS). A randomized controlled trial demonstrated significant symptom relief in patients treated with low-dose imipramine compared to placebo .

5. Chronic Neuropathic Pain
Imipramine has been explored off-label for chronic neuropathic pain management, showing promise in conditions like diabetic neuropathy. Its analgesic properties are believed to stem from its serotonergic and noradrenergic reuptake inhibition .

Case Studies and Research Findings

Case Study: Imipramine-Induced Heart Block
A longitudinal case study documented a 74-year-old man who developed a 2:1 atrioventricular block during imipramine therapy. This case underscores the need for careful monitoring of cardiac function in elderly patients receiving this medication .

Case Study: Hyperpigmentation
Another case reported hyperpigmentation in a 54-year-old woman after 17 years on imipramine therapy. This highlights potential long-term dermatological side effects associated with prolonged use .

Data Tables

Application Indication Efficacy Evidence
DepressionMajor depressive disorderComparable efficacy to MAOIs
Anxiety DisordersPanic disorder, PTSDEffective for acute stress reactions
Nocturnal EnuresisBedwettingEnhances vasopressin; modifies sleep
Irritable Bowel SyndromeIBS symptoms80.6% symptom relief vs. 48% placebo
Chronic Neuropathic PainDiabetic neuropathyOff-label efficacy reported

Comparison with Similar Compounds

Biological Activity

Imipramine hydrochloride is a tricyclic antidepressant (TCA) that has been widely used in the treatment of various psychiatric disorders, particularly major depressive disorder (MDD). Its biological activity is characterized by its ability to inhibit the reuptake of neurotransmitters, primarily serotonin (5-HT) and norepinephrine, thereby increasing their availability in the synaptic cleft. This article delves into the detailed biological activities of this compound, supported by data tables, case studies, and research findings.

Imipramine operates primarily through the following mechanisms:

  • Inhibition of Neurotransmitter Reuptake : Imipramine inhibits the sodium-dependent serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in synaptic clefts. The inhibition constants (Ki values) for SERT and NET are reported to be 1.3-20 nM and 20-142 nM, respectively .
  • Modulation of Neuroinflammation : Research indicates that imipramine may attenuate neuroinflammatory signaling pathways, particularly by down-regulating microglial activation and reducing pro-inflammatory cytokines such as IL-6 and TNF-α .

Pharmacokinetics

Imipramine exhibits a complex pharmacokinetic profile:

  • Absorption : Rapidly absorbed after oral administration with a bioavailability of 29-77% due to high inter-individual variability. Peak plasma concentrations are typically reached within 2-6 hours .
  • Distribution : High volume of distribution (10-20 L/kg), with significant accumulation in the brain .
  • Metabolism : Primarily metabolized by CYP2C19 to desipramine, which is also pharmacologically active. Other metabolic pathways involve CYP1A2 and CYP2D6 .
  • Elimination : Excreted mainly through urine, with less than 5% as unchanged drug. The half-life of imipramine is approximately 12 hours .

Clinical Efficacy

Imipramine has been evaluated in various clinical settings, demonstrating efficacy in treating depression and related disorders:

Case Studies

  • Chronic Depression : A study involving 76 outpatients with chronic depression showed that imipramine significantly improved depressive symptoms compared to placebo. Favorable responses were observed in 45% of imipramine-treated patients versus 12% in the placebo group .
  • Depression in Addicts : In a double-blind trial involving methadone-maintained opiate addicts, both imipramine and placebo groups experienced reduced depressive symptoms over eight weeks. However, no significant difference was noted between the two groups, suggesting that while imipramine is effective, its impact may be similar to placebo under certain conditions .
  • Postpsychotic Depression : A six-week study found that patients with schizophrenia receiving adjunctive imipramine therapy showed significant improvement in depressive symptoms compared to those receiving placebo .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of imipramine against viruses such as SARS-CoV-2. The compound demonstrated robust antiviral activity with an IC50 value indicating efficacy at relatively low concentrations . This suggests a broader therapeutic potential beyond its traditional use as an antidepressant.

Summary Table of Key Findings

Aspect Details
Mechanism of Action Inhibits SERT and NET; modulates neuroinflammation
Ki Values SERT: 1.3-20 nM; NET: 20-142 nM
Bioavailability 29-77%
Half-Life Imipramine: ~12 hours; Desipramine: ~22.5 hours
Clinical Efficacy Significant improvement in chronic depression; mixed results in addiction
Antiviral Activity Effective against SARS-CoV-2 with promising IC50 values

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for formulating transdermal delivery systems of imipramine hydrochloride?

Transdermal patches can be developed using solvent evaporation techniques with polymers like hydroxypropyl methylcellulose (HPMC) K100M and polyvinyl pyrrolidone (PVP) K-30. Plasticizers (e.g., PEG 400) and penetration enhancers (e.g., DMSO) improve drug release and bioavailability. Drug-polymer compatibility should be verified via FTIR, and in vitro release profiles should be validated using UV spectroscopy .

Q. How can plasma imipramine levels be monitored to optimize dosing regimens in clinical trials?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying imipramine and its metabolite desipramine in plasma. Steady-state levels (50–1,050 ng/mL) correlate with clinical efficacy, particularly in unipolar nondelusional patients. Single-dose pharmacokinetic modeling can predict steady-state concentrations, enabling dose adjustments early in treatment .

Q. What patient characteristics predict therapeutic response to imipramine in major depressive disorder?

Positive predictors include upper socioeconomic status, insidious onset, anorexia, and psychomotor agitation. Poor responders often exhibit delusions, hypochondriacal traits, or multiple prior episodes. Pretreatment urinary 3-methoxy-4-hydroxyphenylglycol (MHPG) levels may guide selection between imipramine and other tricyclics .

Advanced Research Questions

Q. How should long-term maintenance trials for imipramine be designed to minimize confounding factors?

Trials must address attrition bias by using survival analysis and intention-to-treat principles. Stratify patients by episode frequency (e.g., <2.5 years between episodes) and maintain consistent dosing (e.g., 200 mg/day). Include active comparators (e.g., lithium) and placebo arms, but ensure blinding integrity to avoid inflated efficacy estimates .

Q. What experimental strategies are effective in resolving contradictory findings on imipramine’s efficacy in delusional depression?

Delusional patients show marked resistance to imipramine (response rate: 23% vs. 67% in nondelusional cohorts). Methodological solutions include:

  • Excluding delusional subgroups from general efficacy analyses.
  • Testing adjunctive therapies (e.g., antipsychotics) in stratified randomized designs.
  • Using standardized diagnostic tools like the Hamilton Rating Scale for Depression (HRSD) to reduce heterogeneity .

Q. How can imipramine’s adsorption by environmental matrices be quantified to assess ecotoxicological risks?

Superparamagnetic β-cyclodextrin-modified cellulose nanocrystals (CNC@Fe₃O₄@SiO₂) enable efficient adsorption of imipramine from aqueous solutions. Characterize adsorption kinetics using HPLC or LC-MS, and validate with thermodynamic models (e.g., Langmuir isotherms). Control for pH and ionic strength, as these affect binding efficiency .

Q. What advanced techniques are used to characterize imipramine’s crystallinity in pharmaceutical formulations?

Low-frequency Raman spectroscopy distinguishes polymorphic forms with milligram quantities. Complement with X-ray diffraction (XRD) for structural validation and differential scanning calorimetry (DSC) to assess thermal stability. Silica-coating nanoparticles can enhance thermal resistance by 60°C, critical for transdermal formulations .

Q. How do preclinical models evaluate imipramine’s off-target effects on tumor-associated macrophages?

Use radioligand binding assays to quantify histamine receptor inhibition (e.g., H1, H2). In glioma models, combine imipramine with VEGF inhibitors or temozolomide to assess synergistic autophagy induction. Flow cytometry can monitor macrophage polarization (M1/M2 ratios) in tumor microenvironments .

Q. What statistical methods address biases in historical maintenance trials comparing imipramine with lithium?

Re-analyze data using Cox proportional hazards models to adjust for differential dropout rates. Sensitivity analyses should test assumptions about missing data (e.g., multiple imputation). Stratify by baseline severity (HRSD scores) to isolate treatment effects in high-risk subgroups .

Q. How can imipramine’s interaction with serotonin transporters (SERTs) be mechanistically validated?

Radiolabeled imipramine-d4 allows precise tracking of SERT binding in vitro (IC₅₀: 32 nM). Combine with CRISPR-engineered SERT-null cell lines to confirm target specificity. In vivo, use microdialysis in rodent prefrontal cortex to measure serotonin reuptake inhibition kinetics .

Q. Key Methodological Considerations

  • Contradiction Management : Conflicting efficacy data (e.g., delusional vs. nondelusional subgroups) require preplanned stratification and biomarker integration (e.g., MHPG levels) .
  • Analytical Validation : Always cross-validate HPLC results with mass spectrometry for plasma level studies .
  • Ethical Design : Placebo arms in maintenance trials are ethically permissible only if patients are stabilized on active treatment beforehand .

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXIYZZBJDEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-49-7 (Parent)
Record name Imipramine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID7040738
Record name Imipramine hydrochloride
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Molecular Weight

316.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855555
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

113-52-0
Record name Imipramine hydrochloride
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Record name Imipramine hydrochloride
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Record name 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-, hydrochloride (1:1)
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Record name Imipramine hydrochloride
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Synthesis routes and methods I

Procedure details

Synthesis of Imipramine Pamoate-(Form VI)—A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
[Compound]
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of Imipramine Pamaote—(Form VI)— A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The Imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The Imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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